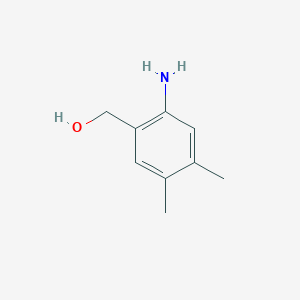
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, characterized by a triazine ring substituted with a methyl group at the 6-position and a phenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the cyclization process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that certain triazine derivatives can inhibit specific enzymes or receptors, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Lacks the methyl group, which can affect its reactivity and applications.
6-Phenyl-1,3,5-triazine-2,4-diamine: Another derivative with different substituents, leading to variations in its chemical behavior.
Uniqueness
6-Methyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C10H13N5/c1-7-13-9(11)14-10(12)15(7)8-5-3-2-4-6-8/h2-7H,1H3,(H4,11,12,13,14) |
Clé InChI |
RPLDHTWHTNJWOS-UHFFFAOYSA-N |
SMILES canonique |
CC1N=C(N=C(N1C2=CC=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)






![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
